Electronic Modulation: Meta‑Chloro Substituent Effect on Sulfonimide Electrophilicity vs. Unsubstituted PhNTf₂
The 3‑chloro substituent exerts a meta‑electron‑withdrawing inductive effect (Hammett σₘ = +0.37) that reduces electron density on the aromatic ring relative to the unsubstituted phenyl analog (σₘ = 0.00), thereby enhancing the electrophilic character of the attached bis(triflyl)imide nitrogen [1]. This electronic perturbation is absent in PhNTf₂ (CAS 37595-74-7) and inverted in para‑chloro isomer (σₚ = +0.23, resonance‑donating component partially offsets the inductive withdrawal), providing a quantifiable, structure‑derived basis for divergent reactivity [1]. The N‑aryl bistriflimide class has well‑established structure–activity relationships wherein the electron‑withdrawing strength of the aryl ring correlates with triflating power, a principle documented in reviews of triflimide and triflamide chemistry [2].
| Evidence Dimension | Hammett substituent constant (σₘ), a quantitative metric of electron‑withdrawing capacity |
|---|---|
| Target Compound Data | σₘ = +0.37 (3‑Cl substituent) |
| Comparator Or Baseline | σₘ = 0.00 (unsubstituted PhNTf₂); σₚ = +0.23 (4‑Cl analog) |
| Quantified Difference | Δσₘ = +0.37 relative to PhNTf₂ baseline; Δσₘ‑ₚ = +0.14 advantage over para‑Cl isomer for pure inductive effect |
| Conditions | Standard Hammett σ constants derived from benzoic acid ionization equilibria (aqueous, 25°C) |
Why This Matters
The meta‑chloro substitution provides the highest pure inductive electron withdrawal among monochloro regioisomers, enabling predictable tuning of sulfonimide electrophilicity in reactions where triflating agent leaving‑group ability governs rate or selectivity.
- [1] Hansch C, Leo A, Taft RW. A survey of Hammett substituent constants and resonance and field parameters. Chem Rev. 1991;91(2):165-195. doi:10.1021/cr00002a004. View Source
- [2] Shainyan BA, Tolstikova LL. Triflamides and Triflimides: Synthesis and Applications. Molecules. 2022;27(16):5201. doi:10.3390/molecules27165201. View Source
